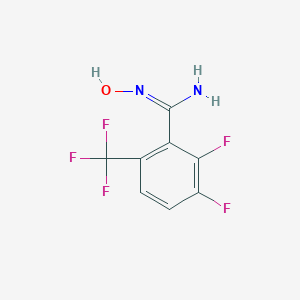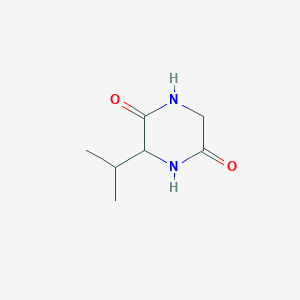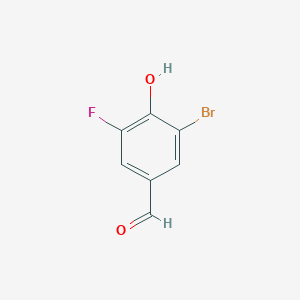
3-溴-5-氟-4-羟基苯甲醛
描述
3-Bromo-5-fluoro-4-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H4BrFO2 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde consists of a benzene ring with bromo, fluoro, hydroxy, and aldehyde functional groups . The molecular weight is 219.01 .Physical And Chemical Properties Analysis
3-Bromo-5-fluoro-4-hydroxybenzaldehyde is a solid at room temperature . It has a predicted boiling point of 238.9±35.0 °C and a predicted density of 1.826±0.06 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学研究应用
- Organic Synthesis
- Application : 3-Bromo-4-hydroxybenzaldehyde is used as an intermediate in organic syntheses . It is used to produce other chemicals like 5-Brom-4-hydroxy-b-nitrostyrol .
- Results or Outcomes : The outcome of using 3-Bromo-4-hydroxybenzaldehyde in organic synthesis would be the production of the target compound, such as 5-Brom-4-hydroxy-b-nitrostyrol . The yield and purity of the product would depend on the specific reaction conditions and procedures used.
- Application : 3-Fluoro-4-hydroxybenzaldehyde, a compound similar to 3-Bromo-5-fluoro-4-hydroxybenzaldehyde, is used to synthesise analogues of curcuminoid with ketones through aldol condensation .
- Results or Outcomes : The outcome of using 3-Fluoro-4-hydroxybenzaldehyde in organic synthesis would be the production of the target compound, such as curcuminoid analogues . The yield and purity of the product would depend on the specific reaction conditions and procedures used.
- Application : Monoclonal antibodies have been developed as anticancer agents to block immune checkpoint pathways associated with programmed cell death 1 (PD-1) and its ligand PD-L1 . While the specific role of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde in this process is not mentioned, it’s possible that it could be used in the synthesis of these antibodies or related compounds.
- Results or Outcomes : The outcome of using 3-Bromo-5-fluoro-4-hydroxybenzaldehyde in the development of anticancer agents would be the production of the target compound, such as monoclonal antibodies . The yield and purity of the product would depend on the specific reaction conditions and procedures used.
- Application : The Schiff bases synthesised from 5-Bromo-3-fluorosalicylaldehyde, a compound similar to 3-Bromo-5-fluoro-4-hydroxybenzaldehyde, are bidentate/tetradentate ligands. They can further form coordination complexes that are used as dyes in OLED and dye-sensitized solar cells (DSSCs with power conversion efficiency circa 7.7 %) .
- Results or Outcomes : The outcome of using 5-Bromo-3-fluorosalicylaldehyde in the development of DSSCs and OLEDs would be the production of the target compound, such as Schiff bases . The yield and purity of the product would depend on the specific reaction conditions and procedures used.
Synthesis of Curcuminoid Analogues
Development of Anticancer Agents
Dye-Sensitized Solar Cells (DSSCs) and OLEDs
安全和危害
The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
3-bromo-5-fluoro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLFKQZWBRMALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595694 | |
| Record name | 3-Bromo-5-fluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluoro-4-hydroxybenzaldehyde | |
CAS RN |
185345-46-4 | |
| Record name | 3-Bromo-5-fluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)

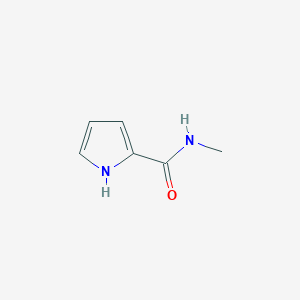




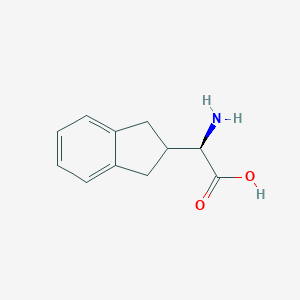
![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)
